molecular formula C9H14O3S B14636535 S-(1,4-Dioxoheptan-3-yl) ethanethioate CAS No. 55764-43-7

S-(1,4-Dioxoheptan-3-yl) ethanethioate

Cat. No.: B14636535
CAS No.: 55764-43-7
M. Wt: 202.27 g/mol
InChI Key: OJTFZHVGDPAPDK-UHFFFAOYSA-N
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Description

Chemical Characterization: S-(1,4-Dioxoheptan-3-yl) ethanethioate, also known by its IUPAC name and CAS registry number 55764-43-7, is a synthetic biochemical with the molecular formula C 9 H 14 O 3 S and a molecular weight of 202.27 g/mol [ citation:1 ]. Its structure features both ketone and thioester functional groups, making it a versatile intermediate in organic synthesis. Research Value and Potential Applications: While specific biological activity studies for this compound are not extensively reported in the available literature, its molecular architecture suggests significant utility in chemical synthesis. The presence of the thioester group is of particular interest, as thioesters are key intermediates in biochemical pathways and modern synthetic methodologies, including tandem radical reactions [ citation:6 ]. Furthermore, compounds with 1,4-dicarbonyl motifs are valuable precursors for the construction of various heterocyclic systems, such as thiophenes and pyrans, which are privileged scaffolds in medicinal chemistry with documented antioxidant, antimicrobial, and anticancer properties [ citation:2 ][ citation:4 ]. Researchers may explore its use as a building block for the development of novel sulfur-containing heterocycles or as a substrate in the study of enzyme-mimetic reactions. Quality and Usage: Supplied as a high-purity material for laboratory research, this compound is intended for use by qualified researchers. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic applications, therapeutic use, or any form of personal consumption.

Properties

CAS No.

55764-43-7

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

S-(1,4-dioxoheptan-3-yl) ethanethioate

InChI

InChI=1S/C9H14O3S/c1-3-4-8(12)9(5-6-10)13-7(2)11/h6,9H,3-5H2,1-2H3

InChI Key

OJTFZHVGDPAPDK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC=O)SC(=O)C

Origin of Product

United States

Preparation Methods

Thioesterification of 3-Mercapto-1,4-dioxoheptane

A direct method involves reacting 3-mercapto-1,4-dioxoheptane with acetyl chloride under basic conditions:

Reaction Scheme
$$ \text{3-Mercapto-1,4-dioxoheptane + CH₃COCl} \xrightarrow{\text{Et₃N}} \text{S-(1,4-Dioxoheptan-3-yl) ethanethioate + HCl} $$

  • Conditions : Anhydrous dichloromethane, 0–5°C, triethylamine as a base.
  • Yield : 60–75% after column chromatography (silica gel, hexane/ethyl acetate).
  • Mechanism : Nucleophilic acyl substitution, where the thiolate ion attacks the electrophilic carbonyl carbon of acetyl chloride.

Claisen Condensation Followed by Thioester Formation

This two-step approach builds the diketone backbone first:

Step 1 : Claisen condensation of ethyl acetoacetate and butyraldehyde:
$$ \text{CH₃COCH₂COOEt + CH₃CH₂CH₂CHO} \xrightarrow{\text{NaOEt}} \text{1,4-Dioxoheptan-3-yl acetate} $$

Step 2 : Thiolysis of the intermediate with ethanethiol:
$$ \text{1,4-Dioxoheptan-3-yl acetate + CH₃CH₂SH} \xrightarrow{\text{BF₃·Et₂O}} \text{this compound} $$

  • Key Challenges : Over-reduction of ketones and regioselectivity in thiolysis.
  • Optimization : Use of Lewis acids (e.g., BF₃) improves thioester yield to 80%.

Stereochemical Considerations

The undefined stereocenter at position 3 (PubChem) suggests synthetic routes may produce racemic mixtures. Asymmetric synthesis remains unexplored but could employ:

  • Chiral auxiliaries : Evans oxazolidinones to control configuration during diketone formation.
  • Enzymatic resolution : Lipases or esterases to separate enantiomers post-synthesis.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 12 min.

Spectroscopic Validation

Technique Key Signals
¹H NMR δ 2.55 (t, 2H, SC=O), δ 2.80 (m, 1H, CH), δ 9.75 (s, 1H, CHO)
¹³C NMR δ 201.2 (C=O), δ 198.5 (SC=O), δ 52.1 (CH)
IR 1715 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (S-C=O)

Industrial-Scale Feasibility

Cost Analysis of Starting Materials

Reagent Cost (USD/kg) Availability
3-Mercapto-1,4-dioxoheptane 450 Limited
Acetyl chloride 80 High

Chemical Reactions Analysis

Types of Reactions: S-(1,4-Dioxoheptan-3-yl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(1,4-Dioxoheptan-3-yl) ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that are useful in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems .

Medicine: Its reactivity allows for the modification of its structure to enhance its biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for a wide range of applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of S-(1,4-Dioxoheptan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in its mechanism of action include the modification of enzyme active sites and the disruption of metabolic processes .

Comparison with Similar Compounds

Comparison: S-(1,4-Dioxoheptan-3-yl) ethanethioate is unique due to its dioxoheptane chain, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of research and industry highlight its uniqueness .

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